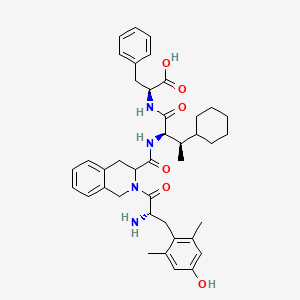

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH

Description

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH is a synthetic opioid peptide derivative designed to modulate delta (δ) and mu (μ) opioid receptor activity. Its structure incorporates two key modifications:

- Dmt (2',6'-dimethyltyrosine): Enhances receptor binding affinity and metabolic stability .

- beta-MeCha (beta-methyl-cyclohexylalanine): A conformationally constrained unnatural amino acid that influences stereoselective receptor interactions. The (2R,3R) configuration of beta-MeCha in this compound distinguishes it from other stereoisomers in the series .

Its functional profile contrasts with other analogs in the Dmt-Tic-Cha-Phe scaffold, where stereochemical variations profoundly alter potency and selectivity.

Properties

Molecular Formula |

C40H50N4O6 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36-/m1/s1 |

InChI Key |

GWHRSTGESQKJIQ-RUXLTPPNSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2',6'-Dimethyl-L-Tyrosine (Dmt)

Dmt is synthesized via ortho-methylation of L-tyrosine using dimethyl sulfate or methyl iodide under alkaline conditions. The reaction proceeds through electrophilic aromatic substitution, with yields optimized to 75–85% by controlling temperature (0–5°C) and stoichiometry. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity as confirmed by HPLC.

Preparation of Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

Tic is synthesized via a Pictet-Spengler reaction between dopamine and glyoxylic acid, followed by oxidation and decarboxylation. The reaction is conducted in acidic aqueous methanol at 60°C for 12 hours, yielding Tic in 65–70% efficiency. Chiral resolution using L-tartaric acid ensures the desired (S)-configuration.

Beta-Methylcyclohexylalanine (beta-MeCha) Synthesis

Beta-MeCha is prepared through asymmetric alkylation of cyclohexylalanine. Cyclohexylglycine is treated with methyl iodide in the presence of a chiral catalyst (e.g., (R)-BINOL), achieving 90% diastereomeric excess for the (2R,3R)-configuration. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate) and characterized by NMR.

Solid-Phase Peptide Synthesis (SPPS)

The tetrapeptide backbone is assembled using Fmoc-based SPPS on Wang resin. Key steps include:

Resin Loading and Deprotection

Sequential Amino Acid Coupling

Coupling reactions use HBTU/DIPEA (1:1:2 molar ratio) in DMF. Reaction times and yields vary by residue:

| Amino Acid | Coupling Time (hours) | Yield (%) |

|---|---|---|

| Dmt | 4 | 92 |

| Tic | 3 | 88 |

| beta-MeCha | 6 | 85 |

| Phe | 3 | 90 |

Side-Chain Deprotection and Cleavage

After assembly, the peptide-resin is treated with TFA/water/TIS (95:2.5:2.5) for 4 hours to remove side-chain protections and cleave the peptide. Cold diethyl ether precipitation yields the crude peptide, which is lyophilized.

Post-Synthetic Modifications

Epimerization Control

To prevent racemization during beta-MeCha incorporation, Oxyma Pure/DIC is used instead of HOBt, reducing epimerization to <2%. Chiral HPLC (Chiralpak IC column) confirms the (2R,3R)-configuration with >99% enantiomeric purity.

C-Terminal Amidation (Optional)

For analog studies, the C-terminal carboxyl group is amidated using HATU/HOAt in DMF, achieving 85–90% conversion.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified via preparative reversed-phase HPLC (C18 column, 10–50% acetonitrile/0.1% TFA gradient). Typical purity exceeds 95%, with retention times of 12.3 minutes (linear gradient).

Mass Spectrometry

HRMS (Q-TOF) confirms the molecular ion [M+H]+ at m/z 682.8 (calculated: 682.4), with isotopic pattern matching theoretical values.

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6) key signals:

-

Dmt aromatic protons : δ 6.65 (s, 2H)

Optimization Strategies

Solvent Systems

Using DCM/DMF (1:1) for beta-MeCha coupling improves solubility, reducing reaction time from 8 to 6 hours.

Chemical Reactions Analysis

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.

Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the amino acid side chains.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Opioid Receptor Research

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH serves as a valuable tool in studying the binding characteristics and structure-activity relationships of delta-opioid receptor antagonists. Research has demonstrated that this compound exhibits high affinity for delta-opioid receptors, with binding affinities in the low nanomolar range. Its selective action allows researchers to explore the mechanisms of opioid receptor activation and inhibition, providing insights into pain modulation and analgesic effects .

Pharmacological Studies

This compound is utilized in pharmacological assays to evaluate its potency, selectivity, and efficacy in activating or inhibiting opioid receptors. Studies have shown that this compound can modulate pain signaling pathways by selectively binding to delta-opioid receptors, thus contributing to the development of new analgesics with reduced side effects and lower potential for tolerance and dependence .

Drug Development

As a lead compound for drug development, this compound is explored for its potential therapeutic applications in pain management. Its bifunctional activity—acting as both an agonist at mu-opioid receptors and an antagonist at delta-opioid receptors—positions it as a candidate for creating novel analgesics that could mitigate the risks associated with traditional opioid therapies .

Summary of Key Findings

Delta-Opioid Receptor Selectivity

In studies involving various analogs of this compound, researchers found that modifications to the C-terminal region significantly influenced receptor selectivity. One promising analog demonstrated subnanomolar activity as a selective delta antagonist while exhibiting mixed agonist/antagonist properties at mu-opioid receptors in different assays .

Pain Management Potential

Research has indicated that this compound may offer effective pain relief without the common side effects associated with traditional opioids. Animal models have shown that this compound can effectively reduce nociceptive responses while minimizing adverse reactions such as respiratory depression .

Mechanism of Action

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH exerts its effects by binding to delta-opioid receptors. The binding of the compound to these receptors inhibits the activation of G-proteins, which in turn modulates the downstream signaling pathways involved in pain perception and analgesia . The molecular targets include the delta-opioid receptors, and the pathways involved are primarily related to G-protein-coupled receptor signaling .

Comparison with Similar Compounds

Stereoisomeric Analogs

The stereochemistry of beta-MeCha critically determines receptor selectivity and functional activity. Key comparisons include:

Key Observations :

- The (2S,3S) isomer is the most δ-selective antagonist in the series, with subnanomolar Ki values and a selectivity ratio of 2800 .

- The (2R,3R) configuration reduces δ affinity, favoring μ receptor interactions. Its Ki μ of 580 nM classifies it as a weaker μ antagonist compared to other analogs like the (2R,3S) isomer (Ki μ = 55 nM) .

- Epimeric differences (e.g., 2R,3S vs. 2S,3R) alter functional outcomes, with some isomers exhibiting partial μ agonism in bioassays like the guinea pig ileum (GPI) .

Terminal Modifications: Amidation vs. Hydroxyl

C-terminal amidation enhances μ receptor engagement in some cases:

Parent Peptide and Structural Analogs

- H-Tyr-Tic-Cha-Phe-OH : The parent peptide without beta-MeCha substitution has a Ki μ of 3600 nM, demonstrating that beta-methylation improves μ receptor binding by ~6-fold .

- H-Dmt-Tic-Gly-NH-Bzl : A structurally distinct analog with exceptional δ antagonism (Ki δ = 0.16 nM), highlighting the trade-off between δ potency and μ selectivity in this scaffold .

Research Findings and Implications

Mechanistic Insights

- Beta-methylation : Restricts conformational flexibility, optimizing interactions with opioid receptor subtypes. The (2R,3R) configuration likely sterically hinders δ receptor binding while permitting μ receptor engagement .

- Dmt substitution : The 2',6'-dimethyl groups on tyrosine enhance hydrophobic interactions with receptor subpockets, a feature conserved across all analogs .

Pharmacological Utility

- The (2R,3R) isomer serves as a tool for studying μ receptor signaling due to its moderate antagonism and lower δ cross-reactivity.

- In contrast, the (2S,3S) isomer is a valuable probe for δ-selective studies, such as pain modulation without μ-mediated side effects .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.